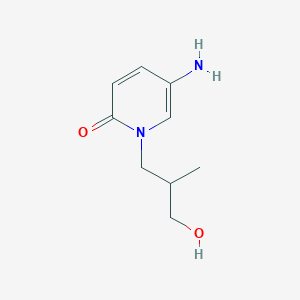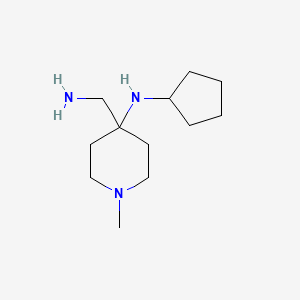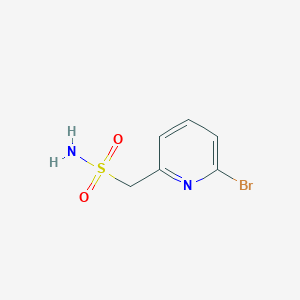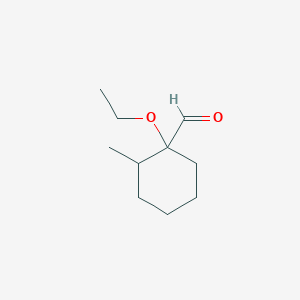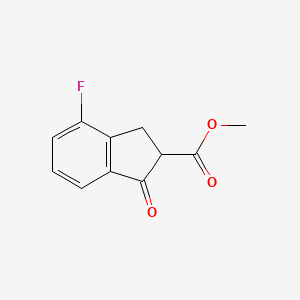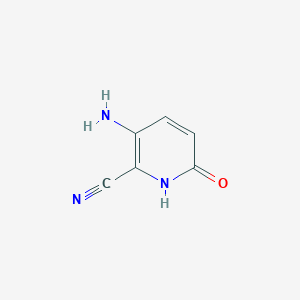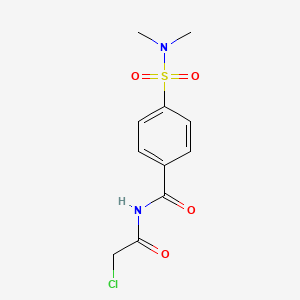
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide: is a synthetic organic compound characterized by the presence of a chloroacetyl group, a dimethylsulfamoyl group, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide typically involves the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further research and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
- N-(2-chloroacetyl)benzamide
- N-(2-chloroacetyl)-4-methylbenzamide
- N-(2-chloroacetyl)-4-aminobenzamide
Comparison: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and may influence its reactivity and biological activity compared to similar compounds lacking this functional group.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development. Further studies are warranted to fully explore its capabilities and applications.
Propiedades
Fórmula molecular |
C11H13ClN2O4S |
|---|---|
Peso molecular |
304.75 g/mol |
Nombre IUPAC |
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C11H13ClN2O4S/c1-14(2)19(17,18)9-5-3-8(4-6-9)11(16)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
Clave InChI |
FFFNLEFXSUTKKO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)
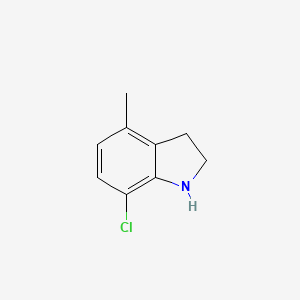
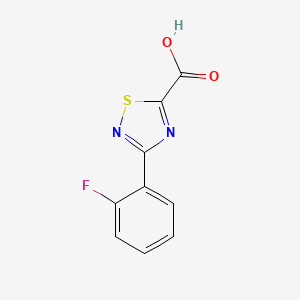
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
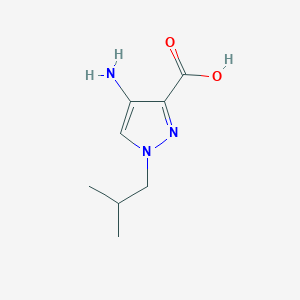
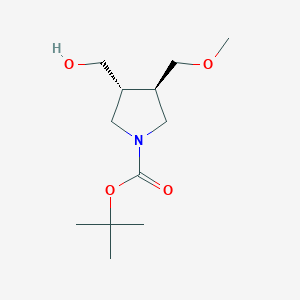
![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
